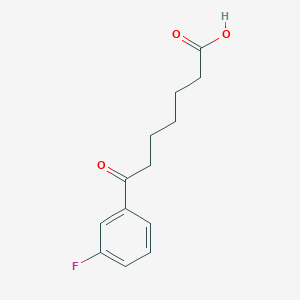

7-(3-Fluorophenyl)-7-oxoheptanoic acid

Descripción

Propiedades

IUPAC Name |

7-(3-fluorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNQBNHRVXWRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645300 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-67-8 | |

| Record name | 7-(3-Fluorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

7-(3-Fluorophenyl)-7-oxoheptanoic acid chemical structure and properties

An In-depth Technical Guide to 7-(3-Fluorophenyl)-7-oxoheptanoic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of advanced chemical intermediates. We will explore the core characteristics of 7-(3-Fluorophenyl)-7-oxoheptanoic acid, a molecule of significant interest due to its unique combination of a flexible aliphatic acid chain and a metabolically robust fluorinated aromatic ketone. This document moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, properties, and strategic potential as a versatile building block in modern pharmaceutical research.

Molecular Structure and Chemical Identity

7-(3-Fluorophenyl)-7-oxoheptanoic acid is a bifunctional organic compound featuring a heptanoic acid backbone, a ketone at the 7-position, and a 3-fluorophenyl substituent on the carbonyl carbon. The fluorine atom at the meta position of the phenyl ring is a critical feature, often introduced in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance binding affinity to biological targets.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 7-(3-fluorophenyl)-7-oxoheptanoic acid

-

Molecular Formula: C₁₃H₁₅FO₃

-

Molecular Weight: 238.25 g/mol

-

Canonical SMILES: C1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)F

-

InChI Key: InChIKey=YWHBQMYLHRZJSA-UHFFFAOYSA-N

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 7-(3-Fluorophenyl)-7-oxoheptanoic acid is not extensively documented in publicly available literature. This is common for specialized research chemicals. Therefore, we provide a comparative table of properties for structurally related analogs to offer a reliable reference point for estimating its characteristics.[1] Following this, we detail the standardized, self-validating protocols for the experimental determination of these crucial parameters.

Table 1: Comparative Physicochemical Data of Related 7-Oxoheptanoic Acid Derivatives

| Property | 7-(3-Chlorophenyl)-7-oxoheptanoic acid | 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoic acid[2] | 7-Oxoheptanoic acid[3] | 7-Methoxy-7-oxoheptanoic acid[4][5] |

| Molecular Formula | C₁₃H₁₅ClO₃ | C₁₃H₁₂F₄O₃ | C₇H₁₂O₃ | C₈H₁₄O₄ |

| Molecular Weight | 254.71 g/mol | 292.23 g/mol | 144.17 g/mol | 174.20 g/mol |

| LogP (Computed) | 3.56 (approx.)[1] | N/A | 0.4[3] | 1.19[4] |

| Boiling Point | 438.8°C at 760 mmHg (for 4-chloro isomer)[1] | N/A | N/A | N/A |

| Purity | N/A | 97%[2] | N/A | ≥98%[4] |

Experimental Protocol 1: Determination of Melting Point

The melting point provides a quick and effective assessment of a compound's purity. A sharp melting range (≤ 1°C) is indicative of a highly pure substance, whereas impurities typically depress and broaden this range.[1]

-

Sample Preparation: Finely crush a small, dry sample of the crystalline compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a steady rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Experimental Protocol 2: Determination of Aqueous Solubility

Solubility is a critical parameter influencing bioavailability and formulation strategies.[6] The shake-flask method is a gold-standard protocol for this determination.[1]

-

System Preparation: Create a suspension by adding an excess amount of the compound to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature and pH.

Synthesis and Purification: A Validated Workflow

The most robust and widely adopted method for synthesizing aryl-oxo-alkanoic acids is the Friedel-Crafts acylation .[7] This electrophilic aromatic substitution reaction provides a direct and efficient means of forming the crucial carbon-carbon bond between the aromatic ring and the aliphatic chain. The following workflow is adapted from established procedures for analogous compounds.[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 7-(3-Fluorophenyl)-7-oxoheptanoic acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation Route

Causality Note: This procedure is an adaptation and requires rigorous adherence to anhydrous conditions, as the Lewis acid catalyst (AlCl₃) and the acyl chloride intermediate are highly moisture-sensitive.[7]

Part A: Preparation of 7-Chloro-7-oxoheptanoyl chloride

-

To a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, add pimelic acid (1 equivalent).

-

Slowly add thionyl chloride (2.2 equivalents) at room temperature under a nitrogen atmosphere.

-

Heat the mixture to reflux (approx. 80°C) for 4 hours. The solid pimelic acid will dissolve as it converts to the diacyl chloride.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure to yield the crude 7-chloro-7-oxoheptanoyl chloride, which can be used directly in the next step.

Part B: Friedel-Crafts Acylation and Hydrolysis

-

Catalyst Suspension: To a flame-dried, three-necked round-bottom flask under a strict nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0°C using an ice-salt bath. The choice of 0°C is critical to control the initial exothermic reaction and prevent side-product formation.

-

Acyl Chloride Addition: Slowly add a solution of the crude 7-chloro-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension. Stir for 20 minutes at 0°C.

-

Substrate Addition: Add 3-fluorobenzene (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 6-12 hours. Reaction progress must be monitored by Thin-Layer Chromatography (TLC).

-

Work-up and Quenching: Upon completion, cool the reaction mixture back to 0°C and very slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the Lewis acid and hydrolyzes the remaining acyl chloride to the desired carboxylic acid.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Drug Development

7-(3-Fluorophenyl)-7-oxoheptanoic acid is a valuable scaffold precisely because it contains two orthogonal, highly reactive functional groups: a carboxylic acid and a ketone.[8] This bifunctionality allows for the systematic generation of diverse compound libraries for screening purposes.

-

Carboxylic Acid Derivatization: The carboxylic acid moiety is a gateway to forming amides, esters, and other derivatives. Amide coupling, using standard reagents like EDC/HOBt or HATU, can introduce a vast array of amine-containing fragments, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[8]

-

Ketone Modification: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), introducing a new chiral center and hydrogen-bonding capabilities.[8] It can also undergo reactions like reductive amination to form new amine derivatives.

-

The Role of Fluorine: The 3-fluoro substituent is not a passive spectator. Fluorine is known to block metabolic attack (e.g., by cytochrome P450 enzymes) at that position, potentially increasing the half-life of a drug candidate. It also alters the acidity of nearby protons and can engage in favorable electrostatic interactions with protein targets.

This molecule is an ideal starting point for developing inhibitors, probes, or prodrugs where a linker is required to connect a pharmacophore to another moiety.[6][9]

Spectroscopic Analysis and Characterization

Final confirmation of the structure and purity of synthesized 7-(3-Fluorophenyl)-7-oxoheptanoic acid requires a suite of spectroscopic techniques.[10] While specific spectra are not available, the expected characteristics are as follows:

-

¹H NMR: The spectrum should show characteristic signals for the 1,3-disubstituted (meta) aromatic ring, typically appearing as a complex multiplet between 7.0-8.0 ppm. The aliphatic chain will present as a series of multiplets between ~1.5-3.0 ppm, with the protons alpha to the two carbonyl groups appearing furthest downfield. A broad singlet, often above 10 ppm, will correspond to the carboxylic acid proton.[11]

-

¹³C NMR: The spectrum will show two carbonyl carbon signals (one for the ketone, one for the acid, >170 ppm). It will also display four distinct aromatic carbon signals (due to symmetry) and six aliphatic carbon signals.

-

FT-IR Spectroscopy: The infrared spectrum will be dominated by two strong C=O stretching bands, one for the carboxylic acid (~1710 cm⁻¹) and one for the aryl ketone (~1685 cm⁻¹). A very broad O-H stretch from the carboxylic acid dimer will also be visible from ~2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode should show a prominent ion for [M-H]⁻ at m/z 237.24, confirming the molecular weight.

By combining these analytical techniques, researchers can unequivocally confirm the identity and purity of their synthesized material, ensuring the reliability of subsequent biological and chemical studies.

References

- BenchChem. (n.d.). Troubleshooting low conversion rates in Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate synthesis.

- BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.

- PubChem. (n.d.). 7-(2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl)-5-hydroxy-3-oxoheptanoic acid.

- Sigma-Aldrich. (n.d.). 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoic acid.

- BenchChem. (2025). Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide.

- Fluorochem. (n.d.). 7-(3,5-dichlorophenyl)-7-oxoheptanoic acid.

- PubChem. (n.d.). 7-Oxoheptanoic acid.

- Fluorochem. (n.d.). ethyl 7-(3-chlorophenyl)-7-oxoheptanoate.

- Scribd. (n.d.). 1H NMR Analysis of Compound 7.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Derivatives from 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid.

- Javed, S. et al. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar.

- Carl ROTH. (2026). Specification.

-

ResearchGate. (n.d.). H-NMR spectrum of compound[3]. Retrieved from

- ResearchGate. (2025). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors.

- U.S. Environmental Protection Agency. (2025). 7-Amino-7-oxoheptanoic acid Properties.

- ChemScene. (n.d.). 7-Methoxy-7-oxoheptanoic acid.

- BroadPharm. (n.d.). 7-methoxy-7-oxoheptanoic acid.

- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.

- Chemical Society Reviews. (n.d.). Prodrugs as empowering tools in drug discovery and development.

- PubMed. (2020). Applications of fluorine-containing amino acids for drug design.

- Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 7-(2,3,4,5-tetrafluorophenyl)-7-oxoheptanoic acid [sigmaaldrich.com]

- 3. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 7-methoxy-7-oxoheptanoic acid | 20291-40-1 | BroadPharm [broadpharm.com]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. carlroth.com [carlroth.com]

- 11. scribd.com [scribd.com]

An In-depth Technical Guide to 7-(3-Fluorophenyl)-7-oxoheptanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

7-Oxoheptanoic acid and its derivatives are versatile building blocks in organic synthesis, finding applications in the development of various pharmaceuticals and complex organic molecules.[1] The introduction of a fluorine atom onto the phenyl ring, as in 7-(3-Fluorophenyl)-7-oxoheptanoic acid, can significantly modulate the compound's physicochemical and pharmacological properties. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide will delve into the synthetic pathways, analytical characterization, and potential utility of this specific fluorinated keto acid.

Chemical Identity and Properties

While a dedicated CAS number for 7-(3-Fluorophenyl)-7-oxoheptanoic acid is not prominently listed in public chemical databases, its molecular structure and properties can be inferred from its constituent parts.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₃H₁₅FO₃ |

| Molecular Weight | 238.25 g/mol |

| IUPAC Name | 7-(3-Fluorophenyl)-7-oxoheptanoic acid |

| Appearance | Likely a solid at room temperature |

Note: The physicochemical properties are predicted based on the structure and data from analogous compounds. Experimental verification is required.

Due to the lack of specific experimental data for the title compound, the following table summarizes reported physicochemical properties of related isomers and similar compounds to serve as a reference.[3]

| Property | 7-(4-chlorophenyl)-7-oxoheptanoic acid | 7-(2-chlorophenyl)-7-oxoheptanoic acid | 7-Chloro-7-oxoheptanoic acid |

| Molecular Formula | C₁₃H₁₅ClO₃ | C₁₃H₁₅ClO₃ | C₇H₁₁ClO₃ |

| Molecular Weight | 254.71 g/mol | 254.72 g/mol | 178.61 g/mol [3] |

| Boiling Point | 438.8°C at 760 mmHg | Not Available | Not Available |

| Density | 1.212 g/cm³ | Not Available | Not Available |

| LogP | 3.55780 | Not Available | 1.5 (Computed)[3] |

| Flash Point | 219.2°C | Not Available | Not Available |

| Exact Mass | 254.07100 Da | Not Available | 178.0396719 Da (Computed)[3] |

Synthesis and Methodologies

The most probable and widely used method for the synthesis of 7-(3-Fluorophenyl)-7-oxoheptanoic acid and its analogs is the Friedel-Crafts acylation .[4][5] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Reaction Scheme

The synthesis can be envisioned as a two-step process:

-

Preparation of the Acyl Chloride: 7-Oxoheptanoic acid is first converted to its more reactive acyl chloride derivative, 7-chloro-7-oxoheptanoyl chloride.

-

Friedel-Crafts Acylation: The resulting acyl chloride reacts with 3-fluorotoluene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product.

Caption: Synthetic workflow for 7-(3-Fluorophenyl)-7-oxoheptanoic acid.

Detailed Experimental Protocol (General Procedure)

This is a generalized protocol and may require optimization.

Step 1: Preparation of 7-chloro-7-oxoheptanoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-oxoheptanoic acid (1 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) at room temperature.

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 7-chloro-7-oxoheptanoyl chloride.

Step 2: Friedel-Crafts Acylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 7-chloro-7-oxoheptanoyl chloride (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.

-

Stir the mixture for 15 minutes at 0°C.

-

Add 3-fluorotoluene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

The synthesized 7-(3-Fluorophenyl)-7-oxoheptanoic acid should be characterized using standard analytical techniques to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the methylene protons of the heptanoic acid chain, and the carboxylic acid proton. ¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons (with C-F coupling), and the aliphatic carbons. ¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (238.25 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretches of the ketone and carboxylic acid, and C-F bond vibrations. |

| Melting Point | A sharp melting point range is indicative of a pure compound.[3] |

Potential Applications in Drug Discovery and Development

The structural motifs present in 7-(3-Fluorophenyl)-7-oxoheptanoic acid make it an interesting candidate for various applications in medicinal chemistry.

Building Block for Novel Therapeutics

This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid and ketone functionalities provide handles for a variety of chemical transformations.

Prodrug Strategies

The carboxylic acid moiety can be esterified to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility or permeability.[6] This is a common strategy to overcome challenges associated with drug delivery.

Caption: Prodrug strategy for 7-(3-Fluorophenyl)-7-oxoheptanoic acid.

Incorporation into Peptide Scaffolds

Fluorinated amino acids and related structures are increasingly being incorporated into peptides to enhance their stability and biological activity.[2][7] 7-(3-Fluorophenyl)-7-oxoheptanoic acid could be modified to create novel fluorinated amino acid analogs for peptidomimetic design.

Conclusion

While the specific CAS number for 7-(3-Fluorophenyl)-7-oxoheptanoic acid remains elusive in public records, this technical guide provides a robust framework for its synthesis, characterization, and potential applications. By leveraging established synthetic protocols like the Friedel-Crafts acylation and drawing parallels with structurally related compounds, researchers can confidently approach the synthesis and investigation of this and other novel fluorinated keto acids. The insights provided herein are intended to empower scientists and professionals in drug development to explore the potential of such compounds in their research endeavors.

References

- Benchchem. Troubleshooting low conversion rates in Ethyl 7-(3-fluorophenyl)

- Benchchem.

- Benchchem. Physicochemical Properties of 7-(3-Chlorophenyl)-7-oxoheptanoic Acid: A Technical Guide.

- Jiang, X., Wang, X., Li, G., & Yu, C. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Saudi Chemical Society, 21(1), 1-5.

- Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

- PubChem. 7-Oxoheptanoic acid.

- Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(23), 8684-8736.

- Tadayon, S., & Blumberg, B. S. (2022). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute.

- Vidal, S., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 20, 262-270.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. blumberginstitute.org [blumberginstitute.org]

- 7. BJOC - Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold [beilstein-journals.org]

Melting point of 7-(3-Fluorophenyl)-7-oxoheptanoic acid

An In-Depth Technical Guide to the Physicochemical Characterization of 7-(3-Fluorophenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Fundamental Property

7-oxoheptanoic acid derivatives are valuable scaffolds in medicinal chemistry and materials science, serving as versatile building blocks for more complex molecular architectures.[1][2] The title compound, 7-(3-Fluorophenyl)-7-oxoheptanoic acid, incorporates a fluorinated phenyl ring, a common moiety in pharmacologically active agents due to its ability to modulate metabolic stability and binding affinity.

Before any advanced biological or material application can be explored, a foundational physicochemical profile must be established. The melting point is arguably the most critical of these initial measurements. It is a thermodynamic property indicating the temperature at which a substance transitions from a solid to a liquid state in equilibrium.[3] Its determination serves two primary purposes:

-

Identification: A sharp, characteristic melting point can serve as a preliminary confirmation of a compound's identity when compared against a known standard.

-

Purity Assessment: The purity of a crystalline solid is directly correlated with its melting point range. Pure compounds typically exhibit a sharp melting range (≤1-2 °C), whereas impurities will depress the melting point and broaden the range.[3][4][5][6][7]

Given the absence of published data for 7-(3-Fluorophenyl)-7-oxoheptanoic acid, this guide provides the necessary protocols to establish this key parameter.

Prerequisite: Synthesis of 7-(3-Fluorophenyl)-7-oxoheptanoic Acid

A pure sample is essential for an accurate melting point determination.[6] A robust and common method for synthesizing aryl ketones is the Friedel-Crafts acylation.[8][9][10] The logical synthetic pathway to the target acid involves the acylation of fluorobenzene followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway:

-

Step 1: Friedel-Crafts Acylation. 7-Ethoxy-7-oxoheptanoyl chloride (the acyl chloride derived from mono-ethyl pimelate) is reacted with 3-fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

-

Step 2: Saponification (Ester Hydrolysis). The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup, to yield the final product, 7-(3-Fluorophenyl)-7-oxoheptanoic acid.

Caption: Proposed two-step synthesis of the target compound.

Core Methodology: Melting Point Determination

Governing Principles and Influential Factors

The melting point is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[1][11] To transition to a liquid, sufficient thermal energy must be supplied to overcome these forces. Key factors include:

-

Intermolecular Forces: Stronger forces, such as hydrogen bonding (present in the carboxylic acid dimer of our target compound) and dipole-dipole interactions, lead to higher melting points.[1][4][11]

-

Molecular Weight: Within a homologous series, melting points generally increase with molecular weight due to increased van der Waals forces.[11][12]

-

Molecular Symmetry and Packing: Symmetrical molecules often pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[3][11]

-

Purity: Impurities disrupt the crystal lattice, weakening the intermolecular forces and making it easier to melt. This results in both a depression of the melting point and a broadening of the melting range.[3][4][13]

Standardized Experimental Protocol

The following protocol describes the capillary method using a digital melting point apparatus (e.g., Mel-Temp).

Materials and Equipment:

-

Purified, dry 7-(3-Fluorophenyl)-7-oxoheptanoic acid

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Digital melting point apparatus

-

Calibrated thermometer

Step-by-Step Procedure:

-

Sample Preparation:

-

Place a small amount (~10-20 mg) of the crystalline sample onto a clean, dry surface.

-

Using a mortar and pestle, gently grind the sample into a fine, uniform powder. This ensures efficient heat transfer.[14]

-

Invert a capillary tube and press the open end into the powder until a small amount of sample enters the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until you have a packed column of 2-3 mm in height.[12]

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and the heating block is at room temperature.

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set the starting temperature to at least 20°C below the expected melting point. If unknown, a preliminary rapid heating run is advised to find an approximate range.[6][14]

-

-

Measurement:

-

Rapid Preliminary Run (Optional): If the melting point is unknown, heat the sample at a rapid rate (10-20 °C/minute) to get an approximate range. Allow the apparatus to cool before proceeding.[15]

-

Accurate Measurement: Set the apparatus to heat at a slow, steady rate of 1-2 °C per minute.[14] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, which is essential for an accurate reading.

-

Observation and Recording:

-

-

Post-Measurement:

Caption: Standard workflow for melting point determination.

Interpretation of Results

-

Sharp Melting Range (e.g., 125.5 - 126.5 °C): A narrow range of 1-2 °C is indicative of a highly pure compound.[6]

-

Broad Melting Range (e.g., 121 - 125 °C): A wide range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a larger temperature span.[3][5]

-

Melting Point Depression: The observed melting range for an impure sample will be lower than that of the pure substance.[3][5]

-

Mixed Melting Point Test: To confirm the identity of the synthesized compound, it can be mixed in a 1:1 ratio with an authentic, known sample. If there is no depression or broadening of the melting point, the two compounds are identical. If the melting point is depressed and broad, they are different.[5]

Comparative Data of Related Compounds

While the exact melting point of 7-(3-Fluorophenyl)-7-oxoheptanoic acid is undetermined, we can estimate a plausible range by examining structurally similar compounds. The presence of a carboxylic acid and an aromatic ring suggests a relatively high melting point due to hydrogen bonding and pi-stacking interactions.

| Compound Name | Molecular Formula | Key Structural Difference | Reported Melting Point (°C) |

| 7-(3-Fluorophenyl)-7-oxoheptanoic acid | C₁₃H₁₅FO₃ | Target Compound | Not Available |

| 4-(2-Aminophenyl)-2-(4-fluorophenyl)-4-oxobutanoic acid | C₁₆H₁₄FNO₃ | Shorter alkyl chain, additional amino group | 157.8–158.9[16] |

| 4-(2-Aminophenyl)-2-(3-chlorophenyl)-4-oxobutanoic acid | C₁₆H₁₄ClNO₃ | Chloro- instead of fluoro-, shorter chain | 164.0–165.3[16] |

| Benzoic Acid | C₇H₆O₂ | Parent aromatic carboxylic acid | ~122 |

Note: The data for butanoic acid derivatives are provided for structural comparison but differ significantly in chain length and substitution, influencing their melting points.

Conclusion

The melting point is a fundamental, yet powerful, analytical parameter for the characterization of novel chemical entities like 7-(3-Fluorophenyl)-7-oxoheptanoic acid. Although a literature value is not currently established, this guide provides the complete scientific framework for its determination. By following the outlined synthesis and purification steps, adhering to the rigorous melting point determination protocol, and correctly interpreting the resulting data, researchers can confidently establish a key physicochemical property of this compound, paving the way for its further investigation in drug discovery and materials science.

References

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?. Retrieved from [Link]

-

NPTEL. (2026, February 12). Melting Point of Organic Materials. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Melting Points. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

ACS Publications. (2011, March 25). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

-

ChemBAM. (n.d.). Melting Point. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Friedel-Crafts Acylation. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Anbar. (n.d.). Determination of the melting point. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Retrieved from [Link]

Sources

- 1. hscprep.com.au [hscprep.com.au]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Melting point - Wikipedia [en.wikipedia.org]

- 4. sciencing.com [sciencing.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Home Page [chem.ualberta.ca]

- 7. chembam.com [chembam.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. karlancer.com [karlancer.com]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

The Bifunctional Tether: 7-Oxoheptanoic Acid Derivatives in Medicinal Chemistry

Executive Summary

This technical guide analyzes the strategic utility of 7-oxoheptanoic acid (pimelic semialdehyde) and its derivatives in modern medicinal chemistry. Unlike simple aliphatic spacers, this C7 scaffold offers a unique "Janus-faced" reactivity profile—possessing both a terminal carboxylic acid and a terminal aldehyde. This dual functionality establishes it as a linchpin in the synthesis of prostanoid therapeutics , a critical linker in Histone Deacetylase (HDAC) inhibitors , and an emerging motif in Proteolysis Targeting Chimeras (PROTACs) .

Module 1: The Prostanoid Architect

The -Chain Construction

The most historically significant application of 7-oxoheptanoic acid lies in the total synthesis of prostaglandins (PGs). Natural prostaglandins, such as PGE2 and PGF2

In the synthesis of analogs like Misoprostol or Bimatoprost , the 7-oxoheptanoic acid scaffold serves as the electrophilic partner in Wittig reactions. The aldehyde moiety at C7 reacts with ylides generated from cyclopentane precursors to install the

Mechanistic Insight: The Wittig Olefination

The reaction between the aldehyde of 7-oxoheptanoic acid derivatives (often protected as an ester) and the triphenylphosphonium ylide of the prostaglandin core is stereoselective.

-

Causality: The use of non-stabilized ylides under salt-free conditions promotes the formation of the cis (

) double bond, mimicking the natural prostaglandin geometry. -

Strategic Advantage: Using the pre-formed C7 aldehyde-acid avoids the need for sequential chain elongation, reducing step count and improving overall yield.

Caption: Wittig olefination strategy utilizing 7-oxoheptanoic acid to construct the prostaglandin

Module 2: Epigenetic Modulators (HDAC Inhibitors)

The Pharmacophore Linker

Histone Deacetylase (HDAC) inhibitors typically follow a tripartite pharmacophore: Cap Group — Linker — Zinc Binding Group (ZBG) .[1] The FDA-approved drug Vorinostat (SAHA) utilizes a straight-chain alkyl linker.

7-oxoheptanoic acid derivatives offer a superior synthetic handle for "Linker Diversification" compared to simple diacids:

-

The Acid Terminus: Precursor to the hydroxamic acid (ZBG).

-

The Aldehyde Terminus: Allows for Reductive Amination to attach diverse "Cap" groups.

Synthetic Logic: Reductive Amination vs. Amide Coupling

While amide coupling (using diacids) creates rigid amide bonds in the linker, reductive amination (using 7-oxoheptanoic acid) creates secondary or tertiary amines. This introduces a basic nitrogen into the linker region, which can:

-

Improve aqueous solubility.

-

Form additional hydrogen bonds within the HDAC tunnel rim.

Table 1: Linker Strategy Comparison in HDAC Inhibitors

| Feature | Diacid Precursor (e.g., Suberic Acid) | 7-Oxoheptanoic Acid Precursor |

| Reaction Type | Amide Coupling | Reductive Amination |

| Resulting Linkage | Amide (Rigid, Polar) | Amine (Flexible, Basic) |

| Solubility | Moderate | High (ionizable nitrogen) |

| Synthetic Utility | Symmetrical linkers | Asymmetrical functionalization |

Module 3: Experimental Protocol

High-Yield Synthesis via Cycloheptene Ozonolysis

Target: Preparation of Methyl 7-oxoheptanoate (protected form).[2]

Context: Direct oxidation of cyclic alkenes is the most atom-economical route to

Protocol Steps:

-

Setup:

-

Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube.

-

Safety Critical: Perform all ozone operations in a high-velocity fume hood. Ozone is toxic and intermediates are explosive.[3]

-

-

Solvation:

-

Dissolve Cycloheptene (10 mmol) in a mixture of Dichloromethane (DCM) and Methanol (4:1 ratio) .

-

Causality: Methanol is required to trap the Criegee intermediate as the methoxy-hydroperoxide, preventing the formation of insoluble polymeric ozonides.

-

-

Ozonolysis:

-

Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Bubble

through the solution until a persistent blue color appears (indicating ozone saturation). -

Purge with

or Argon to remove excess ozone (blue color fades).

-

-

Reductive Workup (The Critical Step):

-

Add Dimethyl Sulfide (DMS) (5 eq) or Triphenylphosphine at -78°C.

-

Allow the mixture to warm to Room Temperature (RT) over 4 hours.

-

Mechanism:[3][4][5] DMS reduces the hydroperoxide intermediate to the aldehyde (7-oxo) and the ester (from the methanol interaction), avoiding over-oxidation to the diacid.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation:

H NMR will show the aldehyde proton as a distinct triplet around

-

Caption: Ozonolysis workflow for converting cycloheptene to the 7-oxoheptanoic acid derivative.

Module 4: Emerging Frontiers (PROTACs & Linkers)

Recent literature identifies 7-oxoheptanoic acid as a versatile spacer in PROTAC (Proteolysis Targeting Chimera) design.

-

The Challenge: PROTAC linkers require precise lengths to enable the ternary complex formation (E3 Ligase - Linker - Target Protein).

-

The Solution: The 7-carbon chain falls into the "sweet spot" for many degraders. The aldehyde handle allows for "late-stage functionalization"—chemists can attach the E3 ligase ligand (e.g., Thalidomide derivative) to the acid end and screen a library of target warheads via reductive amination at the aldehyde end.

References

-

PubChem. (2025).[6] 7-Oxoheptanoic acid | C7H12O3 | CID 169732.[6][7] National Library of Medicine. [Link]

-

Claus, R. E., & Schreiber, S. L. (1986). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products. Organic Syntheses, 64, 150. (Protocol adapted for Cycloheptene). [Link]

- Giannini, G., et al. (2012). Histone Deacetylase Inhibitors in the Treatment of Cancer: Overview and Perspectives. Future Medicinal Chemistry. (Contextual grounding for linker design).

- Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins. Journal of the American Chemical Society.

Sources

- 1. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 6. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Application Note: 7-(3-Fluorophenyl)-7-oxoheptanoic Acid in HDAC Inhibitor Development

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 7-(3-Fluorophenyl)-7-oxoheptanoic acid as a high-value intermediate for synthesizing Histone Deacetylase (HDAC) inhibitors.

Unlike standard protocols that rely on simple phenyl caps (like Vorinostat/SAHA), this guide addresses the 3-fluorophenyl moiety, a specific modification used to modulate metabolic stability and lipophilicity (LogP) while probing the "cap" region of the HDAC active site.

Introduction & Pharmacophore Logic[1][2]

Histone Deacetylase (HDAC) inhibitors typically follow a tripartite pharmacophore model: a Cap group , a Linker , and a Zinc-Binding Group (ZBG) .[1][2][3]

-

The Intermediate: 7-(3-Fluorophenyl)-7-oxoheptanoic acid represents a pre-assembled "Cap-Linker" scaffold.

-

Cap: 3-Fluorophenyl.[4] The meta-fluorine substitution is strategically chosen to block metabolic oxidation (P450 sites) often seen in unsubstituted phenyl rings, without introducing the steric bulk of a para-substituent which might clash with the rim of the HDAC catalytic tunnel.

-

Linker: The 7-oxoheptanoic chain provides a 6-carbon spacer (including the ketone) plus the carbonyl, mimicking the chain length of suberoylanilide hydroxamic acid (SAHA). The C7-ketone adds rigidity and hydrogen-bond acceptance capability compared to a pure methylene chain.

-

Target Transformation: The carboxylic acid terminus is the handle for installing the ZBG, typically a hydroxamic acid (-CONHOH).

-

Pharmacophore Visualization

The following diagram illustrates how this intermediate maps onto the HDAC active site.

Figure 1: Pharmacophore mapping of the 3-fluorophenyl-capped inhibitor within the HDAC active site.

Chemical Synthesis Protocols

Phase A: Preparation of the Intermediate

Rationale: Direct Friedel-Crafts acylation of fluorobenzene with pimelic derivatives predominantly yields the para-isomer (4-fluoro). To ensure the integrity of the 3-fluoro (meta) regioisomer, a Grignard reaction with a Weinreb amide is the requisite pathway.

Reagents:

-

Mono-ethyl pimelate (Ethyl hydrogen pimelate)

-

N,O-Dimethylhydroxylamine HCl

-

3-Fluorophenylmagnesium bromide (1.0 M in THF)

-

EDC·HCl / HOBt (or CDI)[5]

Step-by-Step Workflow:

-

Weinreb Amide Formation:

-

Dissolve Mono-ethyl pimelate (10 mmol) in DCM (50 mL).

-

Add EDC·HCl (12 mmol), HOBt (12 mmol), and N,O-Dimethylhydroxylamine HCl (12 mmol). Add DIPEA (25 mmol) dropwise.

-

Stir at RT for 12 h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield Ethyl 7-(methoxy(methyl)amino)-7-oxoheptanoate.

-

-

Grignard Addition (The Critical Step):

-

Dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to 0°C .[6][7][8]

-

Slowly add 3-Fluorophenylmagnesium bromide (6 mmol) over 20 min. Note: The Weinreb amide prevents over-addition, stopping cleanly at the ketone.

-

Stir for 2 h at 0°C, then quench with sat. NH4Cl.

-

Extract with EtOAc. The product is Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

-

-

Hydrolysis to Title Acid:

-

Dissolve the ester in THF/Water (1:1). Add LiOH (2 eq). Stir at RT for 4 h.

-

Acidify to pH 2 with 1N HCl. Extract with EtOAc.

-

Result: 7-(3-Fluorophenyl)-7-oxoheptanoic acid (White/Off-white solid).

-

Phase B: Conversion to HDAC Inhibitor (ZBG Installation)

Rationale: Converting the carboxylic acid to a hydroxamic acid requires activation.[9][8] The Mixed Anhydride Method (Ethyl Chloroformate) is preferred over direct coupling (EDC) for higher purity and avoiding O-acylation side products.

Protocol:

-

Activation:

-

Dissolve 7-(3-Fluorophenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous THF under inert atmosphere.

-

Cool to -10°C (Ice/Salt bath).

-

Add Ethyl Chloroformate (1.2 eq) and N-Methylmorpholine (NMM) (1.2 eq).

-

Stir for 20 minutes. A white precipitate (NMM·HCl) will form.[6]

-

-

Hydroxaminolysis:

-

Separately, prepare a solution of Hydroxylamine HCl (3.0 eq) and KOH (3.0 eq) in Methanol at 0°C. Stir for 10 min and filter off the KCl precipitate.

-

Add the filtrate (free Hydroxylamine) to the mixed anhydride reaction mixture at -10°C.

-

-

Workup:

-

Allow to warm to RT and stir for 2 hours.

-

Evaporate THF/MeOH. Resuspend residue in water.

-

Carefully acidify to pH ~6 with dilute HCl. The hydroxamic acid often precipitates.

-

Filter and wash with cold water/ether. Recrystallize from acetonitrile if necessary.

-

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Hydroxamic NH-OH | Broad singlets at ~10.3 ppm (OH) and ~8.7 ppm (NH) (DMSO-d6). |

| Aromatic Region | Multiplet at 7.4–7.6 ppm (distinct splitting due to meta-F coupling). | |

| Linker (Ketone) | Triplet at ~3.0 ppm (CH2 adjacent to C=O). | |

| Linker (ZBG) | Triplet at ~1.9 ppm (CH2 adjacent to CONHOH). | |

| 13C NMR | Carbonyls | ~199 ppm (Ketone), ~169 ppm (Hydroxamate). |

| C-F Coupling | Doublets in aromatic region (J_C-F ~245 Hz for C-F carbon). | |

| HPLC | Purity | >95% required for biological assay. Retention time shifts significantly earlier than the ester precursor. |

| HRMS | Ionization | [M+H]+ or [M-H]- consistent with formula C13H16FNO3. |

Biological Evaluation: HDAC Inhibition Assay

Once synthesized, the compound must be validated for enzymatic inhibition.

Assay Principle: Fluorometric assay using a fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity releases the acetyl group, allowing trypsin digestion to release the fluorophore.

Protocol Summary:

-

Enzyme Source: HeLa nuclear extract (rich in HDAC1/2) or recombinant HDAC isoforms.

-

Incubation: Incubate Enzyme + Inhibitor (serial dilutions from 10 µM to 1 nM) + Buffer for 15 min at 37°C.

-

Substrate Addition: Add Fluorogenic Substrate. Incubate 30 min.

-

Development: Add Developer (Trypsin/Trichostatin A). Incubate 15 min.

-

Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

-

Data Analysis: Fit to sigmoidal dose-response curve to determine IC50.

Expected Results:

-

Vorinostat (Control): IC50 ~ 50-100 nM.

-

3-F-Phenyl Analog: Expected IC50 ~ 20-150 nM. (Fluorine substitution often maintains potency while altering metabolic profile).

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from commodity chemicals to the final HDAC inhibitor.

Safety & Handling

-

7-(3-Fluorophenyl)-7-oxoheptanoic acid: Irritant. Avoid inhalation.

-

Ethyl Chloroformate: Highly toxic, lachrymator. Use only in a fume hood.

-

Hydroxylamine: Potential mutagen/explosive hazard upon heating. Do not concentrate to dryness.

References

-

Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.[10] Nature Biotechnology, 25(1), 84–90. Link

-

Reddy, A. S., et al. (2000).[8] A convenient method for the preparation of hydroxamic acids.[9][7][8] Tetrahedron Letters, 41(33), 6285-6288. Link[7]

- Thaler, F., et al. (2010). Synthesis and Biological Evaluation of Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. (General reference for HDACi synthesis protocols).

-

BenchChem. (2025).[11] Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. Link

- Massa, S., et al. (2001). 3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of histone deacetylase inhibitors. Journal of Medicinal Chemistry, 44(13), 2069–2072.

Sources

- 1. Development of fluorinated peptoid-based histone deacetylase (HDAC) inhibitors for therapy-resistant acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. dovepress.com [dovepress.com]

- 6. eurjchem.com [eurjchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2009076206A1 - Synthesis methods of histone deacetylase inhibitors (hdacis) - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Coupling reactions using 7-(3-Fluorophenyl)-7-oxoheptanoic acid carboxylic acid

An In-Depth Guide to Coupling Reactions Using 7-(3-Fluorophenyl)-7-oxoheptanoic Acid

Introduction: A Versatile Scaffold in Modern Drug Discovery

7-(3-Fluorophenyl)-7-oxoheptanoic acid is a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features: a terminal carboxylic acid, a seven-carbon aliphatic chain, and a fluorinated aromatic ketone. This unique combination offers multiple avenues for chemical modification, making it a valuable building block for creating diverse molecular libraries. The carboxylic acid provides a reliable handle for amide bond formation, a cornerstone of peptide and small molecule synthesis. The fluorophenyl moiety not only influences the molecule's electronic properties and metabolic stability but also presents opportunities for advanced cross-coupling reactions to build molecular complexity.

This guide serves as a comprehensive technical resource for scientists, providing not just step-by-step protocols but also the underlying principles and rationale for key experimental choices. We will explore the most pertinent coupling reactions for this scaffold, focusing on robust and reproducible methodologies essential for the rigorous demands of drug development.

Core Concept 1: Amide Bond Formation via Carboxylic Acid Activation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous reaction. It requires the "activation" of the carboxylic acid to convert the hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.[1] This is necessary because the direct reaction would involve the amine, a base, deprotonating the carboxylic acid to form a highly unreactive carboxylate salt.[2]

Mechanism of EDC/NHS Coupling

One of the most prevalent and reliable methods for activating carboxylic acids is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS).[3][4] This two-step, one-pot process offers high efficiency and minimizes side reactions.[5][6]

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 7-(3-Fluorophenyl)-7-oxoheptanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and susceptible to hydrolysis.[5]

-

Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is rapidly converted into a more stable NHS ester. This semi-stable intermediate is less prone to hydrolysis in aqueous environments and can be reacted directly with a primary amine.[5][7]

-

Amide Bond Formation: The NHS ester reacts efficiently with the primary amine of the coupling partner, forming a stable amide bond and releasing NHS as a byproduct.[5] The urea byproduct formed from EDC is water-soluble, facilitating its removal during aqueous work-up.[4]

The diagram below illustrates this widely used activation and coupling pathway.

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol provides a general procedure for coupling 7-(3-Fluorophenyl)-7-oxoheptanoic acid with a generic primary amine. Optimization may be required for specific substrates, particularly those with low reactivity or solubility.

Materials Required

-

7-(3-Fluorophenyl)-7-oxoheptanoic acid

-

Primary amine of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 7-(3-Fluorophenyl)-7-oxoheptanoic acid (1.0 eq) in anhydrous DMF.

-

In a separate vial, prepare a solution of the primary amine (1.1 eq) in anhydrous DMF.

-

-

Carboxylic Acid Activation:

-

To the stirred solution of the carboxylic acid, add NHS (1.2 eq) followed by EDC-HCl (1.2 eq).[8]

-

Rationale: Adding the reagents in this order allows for the formation of the NHS ester. EDC is moisture-sensitive and should be handled quickly.[9]

-

Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

-

-

Amine Coupling:

-

Add the amine solution to the activated carboxylic acid mixture.

-

Add DIPEA (2.0 eq) to the reaction.[8]

-

Rationale: The base scavenges the HCl generated if the amine salt is used and ensures the primary amine remains deprotonated and nucleophilic. The optimal pH for this step is typically between 7.2 and 8.5.[5][10]

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted NHS and acid), and brine.[8]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Quantitative Data and Reaction Parameters

The success of the coupling reaction is highly dependent on the stoichiometry of the reagents. The following table provides recommended starting points.

| Reagent | Recommended Molar Ratio (relative to Carboxylic Acid) | Rationale |

| Primary Amine | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the activated acid. |

| EDC-HCl | 1.1 - 1.5 eq | Drives the activation to completion. A large excess can lead to side products. |

| NHS / HOBt | 1.1 - 1.5 eq | Suppresses side reactions and minimizes racemization if chiral centers are present.[11] |

| Base (e.g., DIPEA) | 1.5 - 2.5 eq | Neutralizes acid byproducts and maintains an optimal pH for coupling. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Inactive EDC due to hydrolysis. | Purchase fresh EDC or store it properly under inert gas in a desiccator.[9] |

| Low nucleophilicity of the amine. | Increase reaction time or temperature (e.g., to 40°C). Consider a more potent coupling reagent like HATU.[11][12] | |

| Sub-optimal pH. | Ensure the reaction mixture is slightly basic after adding the amine and base. | |

| Side Product Formation | Formation of N-acylurea byproduct. | This occurs if the O-acylisourea intermediate reacts with another acid molecule. Ensure NHS is added before or with EDC. |

| Amine starting material is unstable. | Use fresh, purified amine. |

Core Concept 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the amide coupling utilizes the carboxylic acid, the fluorophenyl ring offers a platform for C-C bond formation, a powerful strategy for elaborating the core scaffold. The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide.[13][14]

Although the C-F bond is generally robust, synthetic routes often start with a more reactive halide like bromine or iodine at the aromatic position. For this guide, we will assume the use of a bromo-substituted analogue, such as 7-(3-bromo-5-fluorophenyl)-7-oxoheptanoic acid, to illustrate a practical and high-yielding Suzuki coupling protocol.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[13]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling an aryl bromide (e.g., 7-(3-bromo-5-fluorophenyl)-7-oxoheptanoic acid) with a generic arylboronic acid. Crucially, this reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst is oxygen-sensitive. [16]

Materials Required

-

Aryl bromide substrate (e.g., 7-(3-bromo-5-fluorophenyl)-7-oxoheptanoic acid)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

-

Ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, DME/Water)

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Step-by-Step Methodology: General Workflow

The following diagram outlines the critical workflow for setting up an air-sensitive cross-coupling reaction.

Caption: Standard experimental workflow for setting up a Suzuki cross-coupling reaction.

Detailed Procedure

-

Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with nitrogen or argon.

-

Adding Reagents: To the flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The reaction should be stirred vigorously.

-

Reaction: Heat the mixture to 80-100°C and stir for 4-24 hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Proceed with a standard aqueous work-up as described in Protocol 1.

-

Purification: Purify the crude product by silica gel column chromatography.

Conclusion

7-(3-Fluorophenyl)-7-oxoheptanoic acid is a powerful and versatile starting material for chemical synthesis. By leveraging well-established coupling methodologies, researchers can efficiently generate a wide array of complex derivatives. The amide coupling protocol provides a direct route to link this scaffold to amine-containing fragments, while the Suzuki-Miyaura cross-coupling offers a robust strategy for further functionalizing the aromatic core. The protocols and principles outlined in this guide are intended to provide a solid foundation for the successful application of this valuable building block in pharmaceutical research and beyond.

References

-

Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate.[Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

-

Coupling Protocols. Oliver Hardick.[Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer.[Link]

-

Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. The Hartwig Group.[Link]

-

Palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl bromides. Royal Society of Chemistry.[Link]

-

Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.[Link]

-

Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids Activated in situ by Pivalic Anhydride. Organic Chemistry Portal.[Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry.[Link]

-

Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. SciSpace.[Link]

-

Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.[Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.[Link]

-

Coupling Reagents. Aapptec Peptides.[Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]

-

Suzuki Coupling. Organic Chemistry Portal.[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.[Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]

-

Suzuki-Miyaura Cross-Coupling: Preparation of 2-Vinylnaphthalene and its Application in a Diels-Alder/Aromatization Sequence. Organic Syntheses.[Link]

-

Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. PMC.[Link]

-

Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.[Link]

Sources

- 1. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. hepatochem.com [hepatochem.com]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. Oliver Hardick, Coupling Protocols [homepages.ucl.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. covachem.com [covachem.com]

- 11. peptide.com [peptide.com]

- 12. growingscience.com [growingscience.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting low conversion in Friedel-Crafts acylation of fluorobenzene

Welcome to our dedicated technical support guide for troubleshooting the Friedel-Crafts acylation of fluorobenzene. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in this critical C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemical principles that govern success and failure in this nuanced electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of fluorobenzene often challenging?

The difficulty arises from the dual nature of the fluorine substituent. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) which deactivates the aromatic ring towards electrophilic attack compared to benzene.[1][2] This deactivation slows down the reaction rate, making it more susceptible to issues with catalyst activity and reaction conditions.[3]

However, fluorine can also donate a lone pair of electrons through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[4][5] The reaction's success hinges on finding conditions that overcome the inductive deactivation while exploiting the resonance direction to achieve good conversion and high selectivity for the desired para-acylated product.[6]

Q2: What is the primary cause of catalyst deactivation in this reaction?

The most significant issue is the complexation of the Lewis acid catalyst (e.g., AlCl₃) with the ketone product.[7][8] The carbonyl oxygen of the newly formed aryl ketone is a Lewis base and forms a stable adduct with the strong Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle, meaning that Friedel-Crafts acylation typically requires stoichiometric, or even super-stoichiometric, amounts of the catalyst to drive the reaction to completion.[8][9] Any moisture present in the reagents or glassware will also rapidly and irreversibly deactivate the catalyst.[8]

Q3: Is polyacylation a significant risk with fluorobenzene?

No, polyacylation is generally not a major concern. The first acyl group introduced onto the fluorobenzene ring is strongly electron-withdrawing, which further deactivates the ring towards a second electrophilic attack.[6][10] This self-limiting feature is a key advantage of acylation over Friedel-Crafts alkylation, where the introduced alkyl group activates the ring and often leads to polysubstitution.[11][12]

Troubleshooting Guide: Low Conversion & Yield

This section addresses the most common and frustrating issue in the lab: low conversion of your fluorobenzene starting material.

Q4: My reaction shows little to no product formation. What are the first things to check?

This scenario almost always points to an issue with catalyst activity. The two primary culprits are moisture and insufficient catalyst loading.

-

Moisture Contamination: Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic. Even trace amounts of water in your solvent, reagents, or on the glassware surface will hydrolyze and deactivate the catalyst.[8]

-

Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the Lewis acid catalyst quickly in a dry environment (e.g., a glove box or under a strong flow of inert gas).

-

-

Insufficient Catalyst: As mentioned in Q2, the ketone product sequesters the catalyst.[7] If you are using catalytic amounts (<1.0 equivalent), the reaction will likely stop after a small percentage of conversion.

Q5: I'm using stoichiometric AlCl₃ and anhydrous conditions, but my yield is still poor. What's next?

If the fundamentals are correct, we must look at more nuanced parameters like reagent quality, reaction temperature, and the order of addition.

-

Reagent Purity: Impurities in fluorobenzene or the acylating agent (acyl chloride or anhydride) can interfere with the reaction.[6] Acyl chlorides can hydrolyze over time to their corresponding carboxylic acids, which can inhibit the reaction.[13][14]

-

Solution: Use freshly distilled fluorobenzene and acyl chloride. If using an acyl chloride from a previously opened bottle, consider its age and storage conditions. You can prepare fresh acyl chloride from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.[15]

-

-

Reaction Temperature: While heating can increase reaction rates, excessively high temperatures can promote side reactions and decomposition, especially with sensitive substrates.[8] For fluorobenzene, a moderately deactivated ring, some thermal energy is often required to overcome the activation barrier.

-

Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then allow it to warm to room temperature or heat gently (e.g., 40-60 °C) to drive the reaction to completion.[6] The optimal temperature is often a trade-off between reaction rate and selectivity/stability.

-

-

Order of Addition: The sequence in which you combine reagents matters. The goal is to have the acylium ion electrophile form in the presence of the nucleophile (fluorobenzene).

-

Solution: A common and effective procedure is to first suspend the Lewis acid (AlCl₃) in the anhydrous solvent (e.g., CH₂Cl₂ or CS₂). Then, add the acyl chloride dropwise to form the acylium ion complex. Finally, add the fluorobenzene dropwise to this activated mixture. This ensures the highly reactive electrophile is generated in a controlled manner before it can decompose.[16]

-

Q6: The reaction mixture becomes a thick, immobile slurry that is difficult to stir. Is this normal and how can I fix it?

This is a very common observation and is caused by the precipitation of the ketone-Lewis acid complex.[8] While it indicates the reaction is proceeding, poor mixing can lead to localized overheating and incomplete conversion as reagents are not able to interact effectively.

-

Solution 1: Improve Mechanical Stirring: Switch from a small magnetic stir bar to a larger, football-shaped one or, for larger scales, use an overhead mechanical stirrer. Efficient agitation is critical to maintain a homogenous suspension.[8]

-

Solution 2: Solvent Choice & Volume: Using a solvent that can better solubilize the complex, such as nitrobenzene or 1,2-dichloroethane, can help. However, these solvents can also participate in the reaction under certain conditions. The simplest approach is often to increase the volume of your primary solvent (e.g., CH₂Cl₂) to keep the complex more effectively suspended.[8]

Visualizing the Core Problems

To better understand the key challenges, let's visualize the reaction mechanism and the primary mode of catalyst failure.

Caption: Friedel-Crafts acylation mechanism and catalyst deactivation pathway.

Improving Regioselectivity: Targeting the para-Product

Q7: I am getting a significant amount of the ortho-acylated byproduct. How can I increase the para to ortho ratio?

While the fluorine atom directs to both positions, the para product is almost always the desired isomer in pharmaceutical and materials science applications. Achieving high para-selectivity is a matter of exploiting steric hindrance.[6]

-

Lower Reaction Temperature: The activation energy for substitution at the more sterically hindered ortho position is generally higher than at the para position. Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) will favor the kinetically preferred para pathway, reducing the amount of the ortho isomer formed.[6]

-

Bulky Catalysts: Using a sterically bulkier Lewis acid catalyst can further disfavor approach to the ortho position, which is flanked by the fluorine atom. While AlCl₃ is standard, exploring alternative catalysts like scandium triflate (Sc(OTf)₃) or hafnium triflate (Hf(OTf)₄) can sometimes offer improved selectivity and milder reaction conditions.[6][17][18]

Data Summary & Recommended Conditions

The choice of catalyst and conditions significantly impacts yield and selectivity.

| Catalyst System | Typical Stoichiometry (mol equiv.) | Temperature (°C) | Key Advantages/Disadvantages |

| AlCl₃ | 1.1 - 1.3 | 0 to 60 | Adv: Inexpensive, highly active. Disadv: Highly hygroscopic, stoichiometric requirement, often aggressive, can lead to lower selectivity.[7] |

| FeCl₃ | 1.1 - 1.3 | 25 to 80 | Adv: Cheaper than AlCl₃, effective. Disadv: Similar moisture sensitivity and stoichiometric requirement.[19] |

| Sc(OTf)₃ or other RE(OTf)₃ | 0.05 - 0.2 (Catalytic) | 40 to 140 | Adv: Often catalytic, water-tolerant, reusable, can give high para-selectivity.[20][21] Disadv: Much more expensive, may require higher temperatures.[18] |

| TfOH / RE(OTf)₃ | Catalytic | ~140 | Adv: Synergistic effect allows for high yield and selectivity under solvent-free conditions.[20] Disadv: High temperature, strongly acidic. |

Experimental Protocols

Protocol 1: Classic Friedel-Crafts Acylation using AlCl₃

This protocol is a representative example for the acylation of fluorobenzene with acetyl chloride.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene (distilled)

-

Acetyl Chloride (distilled)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-